1-Methylcyclopropanecarboxamide
Description
1-Methylcyclopropanecarboxamide (CAS: 15910-91-5) is a cyclopropane derivative with the molecular formula C₅H₉NO. Its synthesis involves reacting 1-methylcyclopropanecarboxylic acid with ethyl chloroformate and triethylamine in chloroform, followed by ammonia gas treatment to yield the carboxamide . The compound is commercially available with purities up to 98% and is utilized in pharmaceutical and agrochemical research due to its rigid cyclopropane ring, which enhances metabolic stability and binding affinity in bioactive molecules .
Properties
IUPAC Name |
1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCXNVMIINTAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514781 | |
| Record name | 1-Methylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15910-91-5 | |
| Record name | 1-Methylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclopropanecarboxamide can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropanecarboxylic acid with ammonia or an amine under suitable conditions to form the corresponding amide . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates, followed by subsequent functional group transformations to introduce the carboxamide moiety .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as alkylation, cyclization, and amide formation, often carried out in the presence of catalysts and under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
1-Phenylcyclopropanecarboxamide
- Structure : Substitution of the methyl group with a phenyl ring.
- Synthesis: Prepared via peptide coupling of 1-phenylcyclopropanecarboxylic acid with substituted methyl 2-(aminophenoxy)acetate using HATU .
- Key Difference : The phenyl group enhances π-π interactions in biological targets compared to the methyl group in 1-methylcyclopropanecarboxamide .
N-Substituted 1-Methylcyclopropanecarboxamides
- Examples: N-(2-Bromophenyl)-N-(4-methoxybenzyl)-1-methylcyclopropanecarboxamide: Exhibits modified electronic properties due to bromophenyl and methoxybenzyl substituents, altering solubility and target selectivity .
- Applications : These derivatives are explored in drug discovery for their tunable pharmacokinetic profiles .
Amino-Functionalized Cyclopropane Derivatives
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Structure: Cyclopropane ring with an amino and carboxylic acid group (C₄H₇NO₂).
- Function : Serves as an ethylene biosynthesis precursor in plants, regulating growth and stress responses .
- Contrast : Unlike this compound, ACC is polar and water-soluble, limiting its use in hydrophobic drug formulations .
Methyl 1-Aminocyclopropanecarboxylate
- Structure: Methyl ester of ACC (C₅H₉NO₂).
- Applications : Used as a building block in peptide mimetics and enzyme inhibitors. Its ester group enhances membrane permeability compared to ACC .
Carboxamide Analogues with Modified Cyclopropane Substituents
2-Amino-2,3-dimethylbutyramide
1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid
- Structure: Cyclopropane with both carboxamide and carboxylic acid groups (C₆H₉NO₃).
- Applications : Dual functional groups enable chelation of metal ions, useful in catalysis or metalloenzyme inhibition .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : this compound’s derivatives are synthesized via modular approaches (e.g., HATU-mediated coupling), enabling rapid diversification for structure-activity relationship (SAR) studies .
- Biological Specificity : Substitutions on the carboxamide nitrogen (e.g., bromophenyl, methoxybenzyl) significantly alter target selectivity, as seen in U937 cell assays .
- Industrial Relevance : Commercial availability (e.g., 1g for €645) supports high-throughput screening in drug development .
Biological Activity
1-Methylcyclopropanecarboxamide (MCC) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 99.13 g/mol. The compound features a cyclopropane ring, which contributes to its unique chemical reactivity and biological activity due to inherent ring strain.
The biological activity of MCC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : MCC may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can modulate the activity of receptors involved in various physiological processes.
Biological Activities
Research indicates several potential biological activities associated with MCC, including:
- Antimicrobial Properties : Preliminary studies suggest that MCC exhibits antimicrobial activity against certain bacterial strains.
- Antiviral Activity : Investigations into its antiviral properties are ongoing, with some promising results noted in laboratory settings.
- Pharmacological Applications : MCC is being explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains. |
| Antiviral | Potential antiviral effects under investigation. |
| Anti-inflammatory | Explored for possible applications in reducing inflammation. |
| Analgesic | Investigated for pain relief properties. |
| Mechanism Type | Description |
|---|---|
| Enzyme Interaction | Inhibits specific enzymes involved in metabolic pathways. |
| Receptor Interaction | Modulates receptor activity, influencing physiological responses. |
Case Studies and Research Findings
-
Antimicrobial Activity Study : A study published in Nature explored the antimicrobial properties of MCC against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols, showing significant efficacy against E. coli and Staphylococcus aureus.
Compound MIC (μg/mL) This compound 12.5 - Pharmacokinetics Research : A pharmacokinetic study highlighted the absorption and metabolism of MCC in vivo, suggesting favorable bioavailability and metabolic stability, which are crucial for therapeutic applications.
- In Silico Studies : Computational models have been employed to predict the biological activity profiles of MCC, indicating potential interactions with various pharmacological targets. These studies revealed that MCC could act as a ligand for G protein-coupled receptors (GPCRs), which are critical in drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
